
2-chloro-N-((4-(diméthylamino)pyrimidin-2-yl)méthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a pyrimidine moiety
Applications De Recherche Scientifique
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a scaffold for developing new pharmaceuticals, particularly those targeting enzymes or receptors involved in cancer, infectious diseases, and neurological disorders .
-
Biological Studies: : The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways .
-
Chemical Biology: : It acts as a probe in chemical biology to investigate the function of biological macromolecules and their interactions .
-
Industrial Applications: : It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds .
Mécanisme D'action
Target of Action
Pyrimidine derivatives, which include this compound, have been found to exhibit a broad range of pharmacological activities .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrimidine derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Pyrimidine Moiety: : The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a three-carbon compound such as malononitrile or ethyl cyanoacetate, often using sodium ethoxide as a catalyst .
-
Attachment of the Dimethylamino Group: : The dimethylamino group is introduced via nucleophilic substitution, where dimethylamine reacts with a suitable precursor, such as a halogenated pyrimidine .
-
Sulfonamide Formation: : The sulfonamide linkage is formed by reacting the pyrimidine derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions (e.g., using triethylamine or pyridine as a base) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The chloro group on the benzene ring can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as amines or thiols .
-
Oxidation and Reduction: : The compound can participate in oxidation reactions, especially at the dimethylamino group, forming N-oxides. Reduction reactions can also occur, potentially reducing the pyrimidine ring or the sulfonamide group .
-
Hydrolysis: : The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, breaking down into the corresponding sulfonic acid and amine .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the dimethylamino group.
Hydrolysis Products: Benzenesulfonic acid and pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Other sulfonamide derivatives with different substituents on the benzene ring or the sulfonamide nitrogen.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different functional groups, such as 2-amino-4-chloropyrimidine.
Uniqueness
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro group and a dimethylamino-pyrimidine moiety enhances its versatility in chemical synthesis and its potential as a pharmacophore .
Propriétés
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c1-18(2)13-7-8-15-12(17-13)9-16-21(19,20)11-6-4-3-5-10(11)14/h3-8,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXVCJMLHYLJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
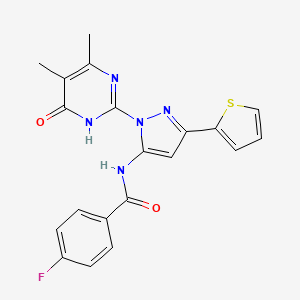
![N-(2-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591326.png)
![Tert-butyl N-[[(2S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]methyl]carbamate](/img/structure/B2591327.png)
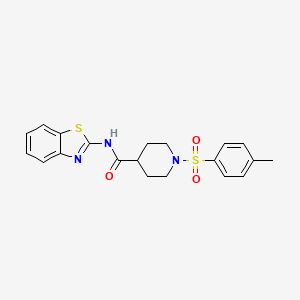
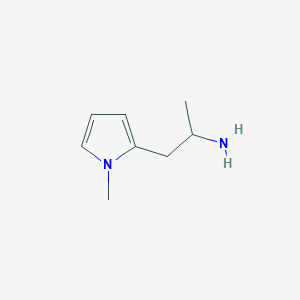
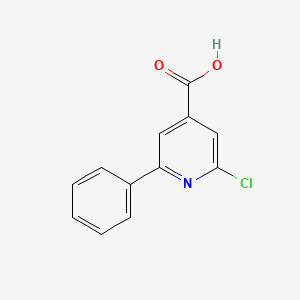
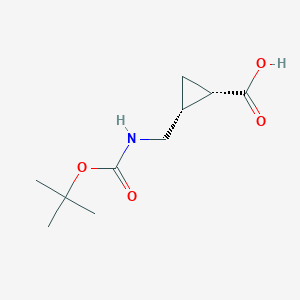
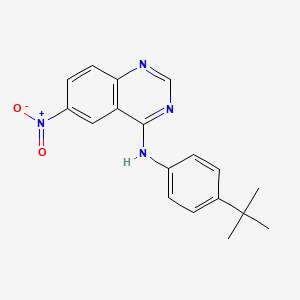
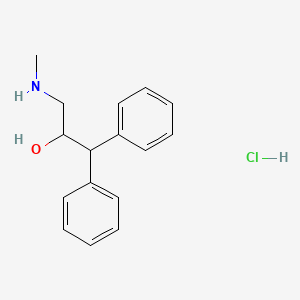
![N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride](/img/structure/B2591338.png)
![7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride](/img/structure/B2591341.png)
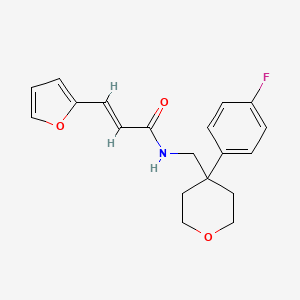
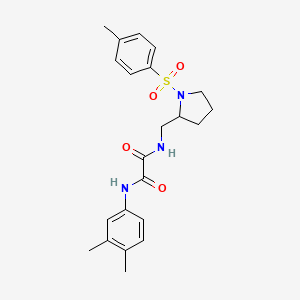
![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2591345.png)
